molecular formula C21H23ClN2O2S B11313322 3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11313322
M. Wt: 402.9 g/mol
InChI Key: ZSPQHKMRAFFGLZ-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, a pyrrolidine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzothiophene Core: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the benzothiophene ring.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide, respectively.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

    Incorporation of the Furan Moiety: The furan ring is attached via a coupling reaction, typically using a palladium-catalyzed cross-coupling method.

    Final Amidation: The carboxamide group is introduced through an amidation reaction, using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like carbonyls or nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols, amines, and reduced aromatic compounds.

    Substitution: Various substituted benzothiophene derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores, such as 2-aminobenzothiophene and 3-methylbenzothiophene.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-dione and N-methylpyrrolidine.

    Furan Derivatives: Compounds with furan moieties, such as 2-furancarboxaldehyde and 5-methylfuran.

Uniqueness

3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the benzothiophene core, pyrrolidine ring, and furan moiety in a single molecule allows for diverse interactions and functionalities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C21H23ClN2O2S

Molecular Weight

402.9 g/mol

IUPAC Name

3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H23ClN2O2S/c1-13-5-7-15-18(11-13)27-20(19(15)22)21(25)23-12-16(24-9-3-4-10-24)17-8-6-14(2)26-17/h5-8,11,16H,3-4,9-10,12H2,1-2H3,(H,23,25)

InChI Key

ZSPQHKMRAFFGLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC(C3=CC=C(O3)C)N4CCCC4)Cl

Origin of Product

United States

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